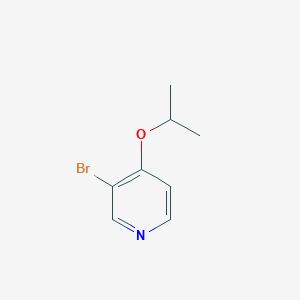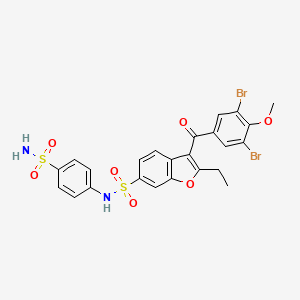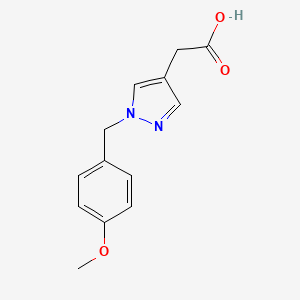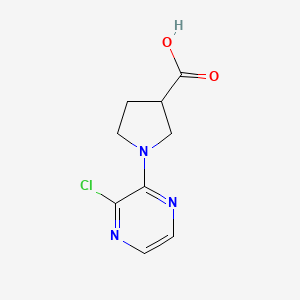
3-Bromo-4-isopropoxypyridine
説明
3-Bromo-4-isopropoxypyridine is a chemical compound that belongs to a class of pyridine derivatives. It has a molecular formula of C8H10BrNO and a molecular weight of 216.08 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-isopropoxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-isopropoxypyridine are not available, it’s worth noting that organoboron compounds are often used in carbon–carbon bond-forming reactions like the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis
3-Bromo-4-isopropoxypyridine is a liquid at room temperature . It is stored in a sealed, dry environment at room temperature .科学的研究の応用
Halogen Atom Migration in Halogeno-Derivatives
Research has shown that halogen atoms in halogeno-derivatives of dihydroxypyridine, which are structurally similar to 3-bromo-4-isopropoxypyridine, can undergo migration under specific conditions. For instance, when 3-bromo-2,4-dihydroxypyridine is treated with chlorinating agents in an acidic environment, the bromine atom can migrate from the 3-position to the 5-position, resulting in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This demonstrates the dynamic behavior of halogen atoms in pyridine derivatives and provides insights into halogen dance reactions which are useful in synthetic chemistry for introducing functional groups at specific positions on the pyridine ring (Hertog & Schogt, 2010).
Amination Reactions Involving Bromo-Derivatives
Another study explored the amination reactions of bromo-derivatives of ethoxypyridine, including compounds similar to 3-bromo-4-isopropoxypyridine. The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia was found to yield 2-amino-4-ethoxypyridine as the chief product, with 2-amino-5-bromo-4-ethoxypyridine forming as a byproduct. This indicates the potential utility of such bromo-derivatives in synthesizing amino-substituted pyridines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals (Pieterse & Hertog, 2010).
Directed Deprotonation-Transmetalation Route
The directed deprotonation-transmetalation strategy has been applied to bromopyridines, including 3-bromopyridine derivatives, to achieve regioselective substitution and introduce various functional groups at the pyridine ring. This methodology provides a flexible route for synthesizing substituted pyridines, including 4-substituted and 3,4-disubstituted variants, showcasing the versatility of bromopyridine derivatives in organic synthesis (Karig, Spencer, & Gallagher, 2001).
Safety and Hazards
The safety data sheet for 3-Bromo-4-isopropoxypyridine indicates that it is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
作用機序
Target of Action
It is often used as a reagent in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond formation.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-isopropoxypyridine likely acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in 3-Bromo-4-isopropoxypyridine is replaced by the organoboron reagent, forming a new carbon–carbon bond .
Biochemical Pathways
In the context of organic synthesis, it is involved in the suzuki–miyaura cross-coupling pathway, which is a key method for forming carbon–carbon bonds .
Result of Action
The primary result of 3-Bromo-4-isopropoxypyridine’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagent used.
Action Environment
The efficacy and stability of 3-Bromo-4-isopropoxypyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of 3-Bromo-4-isopropoxypyridine may be affected by factors such as temperature, light, and humidity.
特性
IUPAC Name |
3-bromo-4-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZBSKUGXMIXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)


